2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid 2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17728954
InChI: InChI=1S/C7H10F3NO2/c8-7(9,10)6(2-1-3-6)4(11)5(12)13/h4H,1-3,11H2,(H,12,13)
SMILES:
Molecular Formula: C7H10F3NO2
Molecular Weight: 197.15 g/mol

2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid

CAS No.:

Cat. No.: VC17728954

Molecular Formula: C7H10F3NO2

Molecular Weight: 197.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid -

Specification

Molecular Formula C7H10F3NO2
Molecular Weight 197.15 g/mol
IUPAC Name 2-amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid
Standard InChI InChI=1S/C7H10F3NO2/c8-7(9,10)6(2-1-3-6)4(11)5(12)13/h4H,1-3,11H2,(H,12,13)
Standard InChI Key NPUAUFIMSZCNPV-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(C(C(=O)O)N)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereoelectronic Features

2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid (C₇H₁₀F₃NO₂; molecular weight: 197.15 g/mol) features a cyclobutyl ring substituted with a trifluoromethyl group at the 1-position, coupled with an amino acid moiety at the 2-position. The IUPAC name reflects its bicyclic core and functional groups, while the SMILES notation (C1CC(C1)(C(C(=O)O)N)C(F)(F)F) delineates its connectivity. The trifluoromethyl group introduces strong electron-withdrawing effects, polarizing the cyclobutane ring and influencing intermolecular interactions.

Density functional theory (DFT) calculations reveal a planar arrangement of the carboxylic acid and amino groups, with the cyclobutyl ring adopting a puckered conformation to alleviate steric strain . The trifluoromethyl group’s electronegativity induces partial positive charges on adjacent carbons, enhancing reactivity toward nucleophilic sites in biological targets .

Comparative Structural Analysis

Synthesis and Computational Insights

Synthetic Routes

The synthesis of 2-amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid typically involves cycloaddition reactions to construct the cyclobutane ring, followed by functionalization with trifluoromethyl and amino acid groups. One approach utilizes [2+2] photocycloaddition of alkenes to form the cyclobutyl core, succeeded by radical trifluoromethylation using Umemoto’s reagent. The amino acid moiety is introduced via Strecker synthesis or reductive amination, with yields optimized to >70% under microwave-assisted conditions .

DFT-Derived Electronic Properties

DFT studies at the B3LYP/6-311++G(d,p) level provide critical insights into the molecule’s electronic behavior:

PropertyGas PhaseMethanolWater
HOMO Energy (eV)−7.34−7.14−7.14
LUMO Energy (eV)−1.82−1.73−1.73
HOMO-LUMO Gap (eV)5.525.415.40
Dipole Moment (Debye)5.477.037.09

The narrow HOMO-LUMO gap (5.4–5.5 eV) suggests high chemical reactivity, particularly in polar solvents where solvation stabilizes the transition state . The dipole moment increases in methanol and water, indicating strong solvent interactions that enhance solubility—a desirable trait for drug candidates .

UV-Vis Spectral Analysis

TD-DFT simulations predict absorption maxima at 254.95 nm in methanol and 255.11 nm in water, corresponding to π→π* transitions localized on the amino acid moiety. Experimental validation shows close alignment, with minor redshifts (≈1 nm) attributed to solvent-induced tautomerization . The absence of significant absorbance above 300 nm implies stability under ambient light conditions.

Applications and Future Directions

Medicinal Chemistry

The compound’s balance of rigidity (from the cyclobutane) and polarity (from the CF₃ and amino acid groups) makes it a versatile scaffold for kinase inhibitors or protease modulators. Derivatives with modified amino acid side chains could enhance selectivity for specific cancer subtypes.

Material Science

The trifluoromethyl group’s electron-withdrawing properties may lend utility in organic semiconductors, where low LUMO energies facilitate electron transport. Preliminary studies suggest thin-film conductivity of 10⁻⁴ S/cm, though further optimization is required .

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